molecular formula C13H23NO2 B14865301 Valtropine

Valtropine

Cat. No.: B14865301
M. Wt: 225.33 g/mol
InChI Key: OGQXAZJUVVPCRL-ZLMIFYAYSA-N
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Preparation Methods

Chemical Reactions Analysis

Valtropine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Valtropine has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . In biology, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of certain medical conditions. Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and formulations .

Mechanism of Action

The mechanism of action of Valtropine involves its interaction with specific molecular targets and pathways. As an alkaloid, this compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved in this compound’s effects are still under investigation, but it is known to affect neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

Valtropine is similar to other tropane alkaloids such as atropine and scopolamine. These compounds share a similar structural framework and exhibit comparable biological activities. this compound is unique in its specific molecular structure and the particular effects it exerts on biological systems. The comparison of this compound with other similar compounds highlights its distinct properties and potential advantages in various applications .

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-2-methylbutanoate

InChI

InChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3/t9-,10?,11?,12?/m0/s1

InChI Key

OGQXAZJUVVPCRL-ZLMIFYAYSA-N

Isomeric SMILES

CC[C@H](C)C(=O)OC1CC2CCC(C1)N2C

Canonical SMILES

CCC(C)C(=O)OC1CC2CCC(C1)N2C

Origin of Product

United States

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